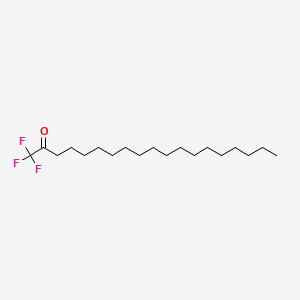
2-Nonadecanone, 1,1,1-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-三氟十九烷-2-酮是一种含氟有机化合物,分子式为 C19H35F3O。其特征在于十九烷-2-酮结构的第一个碳原子上连接着三个氟原子。该化合物以其独特的化学性质而闻名,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件
1,1,1-三氟十九烷-2-酮可以通过硬脂酰氯与三氟乙酸反应合成。 该反应通常涉及使用催化剂,并在受控的温度和压力条件下进行,以确保所需的产率 .
工业生产方法
在工业环境中,1,1,1-三氟十九烷-2-酮的生产涉及使用与实验室环境中类似反应条件的大规模合成。 该过程针对更高的效率和产率进行了优化,通常采用先进的技术,例如连续流动反应器和自动化控制系统,以保持一致的质量 .
化学反应分析
反应类型
1,1,1-三氟十九烷-2-酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酮基转化为醇。
取代: 在特定条件下,氟原子可以被其他官能团取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要生成产物
氧化: 羧酸和其他氧化衍生物。
还原: 醇。
取代: 根据所用亲核试剂的不同,各种取代衍生物.
科学研究应用
1,1,1-三氟十九烷-2-酮在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂,以及更复杂分子的构建块。
生物学: 研究其与生物分子的潜在相互作用及其对生物系统的影响。
医学: 研究其潜在的治疗特性,以及作为药物开发的前体。
作用机制
1,1,1-三氟十九烷-2-酮的作用机制涉及其与特定分子靶标的相互作用,例如酶和受体。该化合物中的氟原子在增强其对这些靶标的结合亲和力和特异性方面起着至关重要的作用。 所涉及的途径通常包括抑制或调节酶活性,从而导致各种生物效应 .
相似化合物的比较
类似化合物
- 1,1,1-三氟-2-十九烷酮
- 十七烷基三氟甲基酮
- 1,1,1-三氟-2-十九烷酮
比较
1,1,1-三氟十九烷-2-酮由于其独特的结构和三个氟原子的存在而独一无二,这些氟原子赋予了其独特的化学和物理性质。 与类似化合物相比,它通常在与分子靶标的相互作用中表现出更高的稳定性、反应性和特异性 .
生物活性
2-Nonadecanone, 1,1,1-trifluoro- (CAS No. 81124-01-8) is a fluorinated organic compound characterized by its unique structure featuring three fluorine atoms attached to the first carbon of the nonadecan-2-one backbone. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H35F3O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 1,1,1-trifluorononadecan-2-one |
| InChI Key | SYQIFPOSGNRRCM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)C(F)(F)F |
The biological activity of 2-Nonadecanone, 1,1,1-trifluoro- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity towards these targets, which may lead to modulation or inhibition of enzymatic activity. This mechanism is crucial in determining the compound's potential therapeutic effects.
Research Findings
Recent studies have explored the biological effects of this compound across various domains:
- Antimicrobial Activity : Research indicates that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. In vitro studies have shown that 2-Nonadecanone can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Studies have demonstrated that it can scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of 2-Nonadecanone have revealed that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 2-Nonadecanone exhibited significant inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 156 µg/mL. The structural modifications due to fluorination were noted to enhance its efficacy compared to traditional antibiotics .
Case Study 2: Antioxidant Activity
In a controlled experiment assessing the antioxidant capacity of 2-Nonadecanone, it was found to reduce reactive oxygen species (ROS) levels significantly in cell cultures treated with oxidative agents. This suggests its potential role in protecting cells from oxidative damage and related diseases .
属性
CAS 编号 |
81124-01-8 |
|---|---|
分子式 |
C19H35F3O |
分子量 |
336.5 g/mol |
IUPAC 名称 |
1,1,1-trifluorononadecan-2-one |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h2-17H2,1H3 |
InChI 键 |
SYQIFPOSGNRRCM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(F)(F)F |
Key on ui other cas no. |
81124-01-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















